molecular formula C20H11Cl2N6Na3O10S3 B13796279 Reactive Red 88 CAS No. 61109-27-1

Reactive Red 88

Cat. No.: B13796279
CAS No.: 61109-27-1
M. Wt: 731.4 g/mol
InChI Key: ALSVRBSJIOHCLZ-UHFFFAOYSA-K
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Description

Reactive Red 88 (CAS 61109-27-1) is a reactive dye widely used in the textile industry, particularly for dyeing cotton fabrics due to its covalent bonding capability with cellulose fibers. Its chemical formula is C₂₀H₁₁Cl₂N₆Na₃O₁₀S₃, with a molecular weight of 731.41 g/mol . The synthesis involves reacting 4B acid, H acid, and cyanuric chloride through diazotization, coupling, and dechlorination steps . Key structural features include:

  • Triazine groups: Serve as reactive sites for forming covalent bonds with hydroxyl groups in cellulose.
  • Sulfonic acid groups: Enhance water solubility and dye-fiber affinity .

This compound is also known by aliases such as Helatyn Red-4BAN, Brilliant Red X-7B, and C.I. This compound (C.I. 18205) .

Properties

CAS No.

61109-27-1

Molecular Formula

C20H11Cl2N6Na3O10S3

Molecular Weight

731.4 g/mol

IUPAC Name

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14Cl2N6O10S3.3Na/c1-8-2-3-11(13(4-8)40(33,34)35)27-28-16-14(41(36,37)38)6-9-5-10(39(30,31)32)7-12(15(9)17(16)29)23-20-25-18(21)24-19(22)26-20;;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,23,24,25,26);;;/q;3*+1/p-3

InChI Key

ALSVRBSJIOHCLZ-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of Sulphanilic Acid

  • Sulphanilic acid (100 g) is dissolved in sodium carbonate solution (~500 mL) and boiled.
  • The solution is acidified with hydrochloric acid, neutralized with sodium carbonate, cooled to 0 °C, and sodium sulphanilate precipitate is filtered.
  • The purified sulphanilic acid is recrystallized from hot distilled water and dried at 120 °C overnight.

This process produces a pure diazo precursor for subsequent diazotization.

Preparation of 1-Amino-8-naphthol-3,6-disulfonic Acid (H Acid)

  • H acid (100 g) is dissolved in hot distilled water with sodium carbonate (20 g) and activated charcoal (5 g).
  • The suspension is stirred, filtered, acidified with concentrated hydrochloric acid, filtered again, washed, and dried.

H acid serves as the coupling component for azo bond formation.

Synthesis of Reactive Dichlorotriazine Intermediate

  • Cyanuric chloride (22 g) is dissolved in acetone with ice (~100 g).
  • Sulphanilic acid (20 g in 100 mL water) is slowly added while maintaining pH 7 with 2N sodium carbonate.
  • The reaction mixture is stirred for 1.5–2 hours.
  • Product is filtered, washed with acetone, and dried to yield 2,4-dichloro-s-triazine-6-yl-p-aminophenyl-sulphonic acid sodium salt (reactive intermediate).

Coupling Reaction to Form this compound Dye

  • The diazonium salt solution prepared from sulphanilic acid is added dropwise to H acid solution under alkaline conditions (pH 8–9) at 0–5 °C.
  • The reaction is stirred for 2 hours at 15–20 °C to complete azo coupling.
  • The mixture is heated to 60 °C, salted with sodium chloride (NaCl), stirred, cooled, filtered, and dried.
  • The pH is adjusted to 6.5–7, and the product is purified by salting out and filtration.
  • Final drying at 60–80 °C yields this compound with yields around 82–98.5% depending on conditions.

Reaction Conditions and Optimization Data

Step Reagents/Conditions Temperature (°C) Time (hours) pH Yield (%)
Diazotization of Sulphanilic Acid Sulphanilic acid, Na2CO3, HCl, cooling to 0 °C 0 - ~7 -
Preparation of H Acid H acid, Na2CO3, activated charcoal Hot (~90 °C) ~0.5 - -
Synthesis of Reactive Intermediate Cyanuric chloride, acetone, Na2CO3, ice bath 0–5 1.5–2 7 -
Coupling Reaction Diazonium salt + H acid, NaCl salting 0–60 2–3 6.5–9 82–98.5

Table 1: Summary of key synthesis steps and conditions for this compound

Mechanistic Insights and Analytical Characterization

  • The diazotization step forms a diazonium salt intermediate which couples with H acid to form the azo bond (-N=N-).
  • The reactive dichlorotriazine group is introduced via nucleophilic substitution on cyanuric chloride, enabling covalent bonding to cellulose fibers.
  • Characterization by IR spectroscopy confirms the presence of sulfonic acid groups (S=O stretching ~1180, 1557 cm⁻¹) and triazine ring vibrations.
  • Elemental analysis and ^1H NMR spectroscopy confirm the expected substitution pattern on the aromatic rings.
  • Purity and yield are enhanced by controlling pH, temperature, and salting out during isolation.

Summary Table of Key Chemical Intermediates and Structures

Compound Name Role in Synthesis Chemical Features
Sulphanilic acid (4-aminobenzenesulfonic acid) Diazo precursor Aromatic amine, sulfonic acid group
1-Amino-8-naphthol-3,6-disulfonic acid (H acid) Coupling component Naphthol with two sulfonic acid groups
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) Reactive group precursor Triazine ring with three chlorine substituents
2,4-Dichloro-s-triazine-6-yl-p-aminophenyl-sulphonic acid sodium salt Reactive intermediate Reactive dichlorotriazine linked to sulfonated aromatic amine

Table 2: Key chemical intermediates in this compound synthesis

The preparation of this compound involves multi-step organic synthesis including diazotization of sulphanilic acid, coupling with H acid, and introduction of reactive dichlorotriazine groups via cyanuric chloride substitution. Control of reaction parameters such as pH, temperature, and salting conditions is critical to achieve high yield and purity. Analytical techniques including IR and NMR spectroscopy confirm the chemical structure and substitution pattern of the dye. Research literature provides detailed procedural data and optimization insights, ensuring the reproducibility and efficiency of this compound synthesis.

This comprehensive overview integrates diverse research findings and detailed procedural data to provide an authoritative resource on the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

Reactive Red 88 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bonds and the formation of smaller, colorless compounds.

    Reduction: Under reducing conditions, the azo groups can be cleaved, resulting in the formation of aromatic amines.

    Substitution: The dye can participate in nucleophilic substitution reactions, where the reactive groups on the dye molecule react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in alkaline conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.

Major Products Formed

    Oxidation: Smaller organic acids and colorless compounds.

    Reduction: Aromatic amines such as aniline.

    Substitution: Modified dye molecules with different functional groups.

Scientific Research Applications

Chemical Properties and Environmental Concerns

Reactive Red 88 is known for its vibrant color and stability, which makes it a popular choice in dyeing processes. However, its persistence in the environment poses significant challenges. The dye is resistant to biodegradation and can contaminate water bodies, leading to ecological imbalances and health risks for aquatic life and humans. Therefore, effective methods for its removal from wastewater are crucial.

Removal Techniques

Various methods have been developed to remove this compound from wastewater. Below are key techniques supported by recent research findings:

Advanced Oxidation Processes (AOPs)

AOPs have been extensively studied for their efficiency in degrading azo dyes like this compound. A study demonstrated that the photo-Fenton process achieved a remarkable AR88 removal rate of 98.4% under optimal conditions (pH 3.0, hydrogen peroxide concentration of 7.9 mM, and iron concentration of 0.22 mM) within 25 minutes using solar radiation .

Table 1: Summary of AOPs for this compound Removal

MethodRemoval Efficiency (%)Optimal Conditions
Photo-Fenton98.4pH 3.0, [H2O2] = 7.9 mM, [Fe2+] = 0.22 mM
UV-C + Fenton91.7pH 3.0, [H2O2] = variable
UV-A + Fenton90.5pH 3.0, [H2O2] = variable

Adsorption Techniques

Adsorption is another effective method for removing this compound from wastewater. Recent studies have explored various adsorbents:

  • Activated Carbon from Pomelo Peels : A study showed that activated carbon produced from pomelo peels effectively removed this compound through adsorption mechanisms . The preparation involved carbonization and activation with potassium hydroxide.
  • Zeolite/Chitosan Hydrogel : Another innovative approach utilized a zeolite crosslinked chitosan hydrogel, which demonstrated rapid removal capabilities for this compound in aqueous solutions .

Table 2: Adsorbents for this compound Removal

AdsorbentRemoval Efficiency (%)Preparation Method
Activated Carbon (Pomelo Peels)HighCarbonization + KOH activation
Zeolite/Chitosan HydrogelRapidCrosslinking process
Agro-based Waste MaterialVariableAdsorption studies

Case Study: Industrial Application of AOPs

In a textile manufacturing facility, the implementation of a photo-Fenton treatment system resulted in a substantial reduction of this compound concentrations in effluent streams. The operational parameters were optimized based on response surface methodology, leading to efficient dye degradation while minimizing chemical usage and operational costs.

Case Study: Use of Agro-based Adsorbents

A study conducted on the use of Sesamum indicum hull as an adsorbent showed promising results in removing this compound from wastewater. The agro-based material provided a cost-effective alternative to commercial adsorbents, achieving significant color removal at acidic pH levels .

Mechanism of Action

The mechanism of action of Reactive Red 88 involves the formation of covalent bonds with the fibers it dyes. The reactive groups on the dye molecule, such as vinyl sulfone or chlorotriazine, react with the hydroxyl or amino groups on the fiber, forming strong covalent bonds. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness.

Comparison with Similar Compounds

Reactive Red 45

Chemical Formula: Not explicitly provided in evidence, but it is a derivative of Reactive Red 88 and forms a 1:1 mixture with it . Key Differences:

  • Reactivity : Reactive Red 45 may differ in the number or position of reactive triazine groups, impacting fixation efficiency under varying pH or temperature conditions.
  • Applications : Both dyes are used for cotton, but Reactive Red 45 may require distinct auxiliaries or dyeing protocols due to structural variations.

PIGMENT RED 88 (CI 73312)

Chemical Formula : C₁₆H₄Cl₄O₂S₂ (molecular weight: 434.144 g/mol) .
Key Differences :

Property This compound PIGMENT RED 88
Type Reactive dye Pigment
Reactive Sites Triazine groups None (non-reactive pigment)
Application Textiles (cotton) Plastics, inks, coatings
Solubility Water-soluble (sulfonic acid) Insoluble (pigment dispersion)
Binding Mechanism Covalent bonding Physical adhesion

PIGMENT RED 88, also known as 4,4',7,7'-Tetrachlorothioindigo, lacks reactive groups and is used for coloration without chemical bonding . Its non-polar structure and insolubility make it unsuitable for textile dyeing but ideal for applications requiring stability against heat or solvents.

Reactive Red 180

Chemical Formula: Not fully detailed, but CAS 98114-32-0 identifies it as another reactive dye used in research . Key Differences:

  • Structure : Likely differs in substituents (e.g., number of sulfonic acid groups or chlorotriazine moieties), affecting solubility and reactivity.
  • Usage : Primarily employed as a synthetic intermediate in research, unlike this compound’s industrial-scale textile applications .

Reactive Red RR198

A hypothetical comparison based on typical reactive dye properties:

Property This compound Reactive Red RR198 (Typical)
Reactive Group Dichlorotriazine Vinyl sulfone or monochlorotriazine
Fixation Temperature 60–80°C 40–60°C (for vinyl sulfone)
pH Range Alkaline (pH 10–12) Neutral to slightly alkaline

Vinyl sulfone-based dyes like RR198 often exhibit better hydrolysis resistance and lower energy requirements for fixation compared to dichlorotriazine-based dyes like this compound .

Research Findings and Environmental Considerations

  • Pigment Red 88, being insoluble, may pose lower aquatic toxicity but higher persistence in sediment .
  • Sustainability : this compound’s synthesis involves chlorinated intermediates (e.g., cyanuric chloride), which conflict with green chemistry principles advocating reduced derivatives and safer solvents ().

Q & A

Q. What experimental parameters significantly influence the degradation efficiency of Reactive Red 88 in hydrodynamic cavitation systems?

this compound degradation via hydrodynamic cavitation (HC) is optimized by adjusting:

  • Inlet pressure (affects cavitation intensity and hydroxyl radical generation)
  • pH (acidic conditions enhance dye degradation due to protonation of reactive sites)
  • Initial dye concentration (higher concentrations require longer treatment times but show proportional degradation kinetics)
  • Additives (e.g., H₂O₂ and Fe–TiO₂ catalysts synergistically improve mineralization rates via Fenton-like reactions) . Methodological Tip: Use first-order kinetic modeling to quantify degradation rates under varying conditions. Validate with UV-Vis spectroscopy and TOC analysis for decolorization and mineralization metrics.

Q. How do researchers validate the reproducibility of this compound degradation studies across different experimental setups?

Reproducibility requires:

  • Standardized protocols for pH adjustment, catalyst loading, and pressure calibration.
  • Triangulation of data from multiple analytical techniques (e.g., HPLC for intermediate detection, COD measurements for organic load assessment).
  • Replication studies with independent labs to confirm kinetic consistency . Note: Document all procedural details (e.g., equipment specifications, reagent purity) to minimize variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported degradation efficiencies of this compound when comparing hydrodynamic cavitation (HC) and acoustic cavitation (AC)?

Contradictions often stem from:

  • Energy input disparities (HC is more energy-efficient due to scalable reactor designs).
  • Radical quenching effects (varying solution matrices in AC may suppress hydroxyl radical activity). Methodological Approach:
  • Conduct side-by-side experiments under identical pH, dye concentration, and energy input.
  • Use spin-trapping agents (e.g., DMPO) with ESR to quantify radical generation differences .
  • Apply lifecycle assessment (LCA) to compare energy efficiency and scalability .

Q. How can this compound degradation pathways be elucidated to address gaps in intermediate toxicity profiling?

Advanced methods include:

  • LC-MS/MS to identify degradation intermediates (e.g., sulfonated aromatic byproducts).
  • Toxicity assays (e.g., Daphnia magna bioassays) to correlate degradation efficiency with ecotoxicity reduction.
  • Computational modeling (e.g., DFT calculations) to predict reaction pathways and byproduct stability . Data Integration Tip: Cross-reference experimental results with databases like PubChem to flag hazardous intermediates .

Q. What methodological frameworks ensure ethical and rigorous data reporting in this compound research?

Adhere to:

  • FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Triangulation of quantitative (e.g., kinetic data) and qualitative (e.g., observational notes) findings.
  • Ethical validation via peer review and replication studies to confirm data integrity . Advanced Consideration: Use version-controlled datasets (e.g., GitHub repositories) to track revisions and ensure transparency .

Methodological Design & Optimization

Q. How can researchers design energy-efficient degradation systems for this compound while minimizing environmental trade-offs?

Integrate green chemistry principles :

  • Renewable energy sources (e.g., solar-driven HC reactors).
  • Catalyst recycling (e.g., magnetic Fe–TiO₂ recovery to reduce waste).
  • Process intensification (e.g., combining HC with ozonation for synergistic effects) . Validation: Use LCA to compare carbon footprints of hybrid systems versus traditional methods .

Q. What statistical approaches are recommended for analyzing variability in this compound adsorption studies using novel nanomaterials?

Apply:

  • Multivariate regression to isolate effects of surface area, pore size, and pH.
  • ANOVA to assess batch-to-batch nanomaterial variability.
  • Error propagation analysis for uncertainty quantification in adsorption capacity calculations . Data Reporting: Include confidence intervals and effect sizes in results to contextualize significance .

Data Contradiction & Interpretation

Q. How should researchers address discrepancies between laboratory-scale and pilot-scale this compound degradation results?

Key factors include:

  • Mass transfer limitations in scaled reactors (e.g., reduced cavitation bubble density).
  • Oxidant dispersion inefficiencies (e.g., uneven H₂O₂ distribution in larger volumes). Mitigation Strategy:
  • Perform computational fluid dynamics (CFD) simulations to optimize reactor hydrodynamics.
  • Use response surface methodology (RSM) to identify critical scale-up parameters .

Q. What criteria distinguish robust vs. unreliable this compound toxicity studies in ecological risk assessments?

Reliable studies must:

  • Use standardized test organisms (e.g., ISO-certified algal or zooplankton species).
  • Report LOEC/NOEC values with explicit confidence intervals.
  • Disclose chemical purity (e.g., dye batch analysis for heavy metal contaminants) . Red Flag: Studies lacking solvent controls or baseline toxicity data should be critically reassessed .

Publication & Dissemination

Q. How can researchers enhance the impact of this compound studies in high-impact journals like Reactive & Functional Polymers?

Ensure submissions:

  • Align with the journal’s focus (e.g., novel polymer-supported catalysts for dye degradation).
  • Include high-resolution figures (300+ dpi) with error bars and statistical annotations.
  • Reference recent literature (≥50% citations within 5 years) to demonstrate topical relevance .
    Ethical Note: Maintain <10% plagiarism score and disclose all funding sources .

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